Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
CAS No.: 130754-19-7
Cat. No.: VC21308782
Molecular Formula: C10H9ClF2O2
Molecular Weight: 234.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130754-19-7 |
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Molecular Formula | C10H9ClF2O2 |
Molecular Weight | 234.62 g/mol |
IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate |
Standard InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
Standard InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F |
Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F |
Introduction
Chemical Identity and Basic Properties
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate belongs to the class of organofluorine compounds, specifically fluorinated esters. It contains a 4-chlorophenyl group attached to a difluoroacetate moiety, which significantly influences its chemical reactivity and potential biological applications. The fluorine atoms contribute to the compound's stability and lipophilicity, while the chlorine substituent on the phenyl ring provides additional opportunities for further functionalization in synthetic processes.
The compound is characterized by specific chemical identifiers that aid in its proper classification and recognition in chemical databases and literature. These identifiers provide standardized information about the compound's structure, composition, and uniqueness among chemical entities. The physical and chemical properties of the compound determine its behavior in various chemical reactions and biological systems.
Table 1: Chemical Identity and Basic Properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Property | Value |
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CAS Number | 130754-19-7 |
Molecular Formula | C₁₀H₉ClF₂O₂ |
Molecular Weight | 234.62 g/mol |
IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate |
Standard InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
Standard InChIKey | VGULHXRXMXNYHN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F |
Physical Appearance | Colorless liquid |
The chemical structure of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate features a central carbon atom bonded to two fluorine atoms, a 4-chlorophenyl group, and an ethyl ester moiety. This arrangement contributes to the compound's unique reactivity profile and potential applications in various chemical transformations.
Synthetic Methodologies
Multiple synthetic approaches have been developed for preparing Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, each with specific advantages in terms of yield, scalability, and reaction conditions. The diversity of synthetic routes provides flexibility in production methods based on available starting materials and desired scale.
Copper-Catalyzed Synthesis
A prominent method for synthesizing Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate involves copper-catalyzed coupling reactions. This approach typically utilizes 1-chloro-4-iodobenzene and ethyl bromo-2,2-difluoroacetate as key reactants in the presence of copper powder.
The reaction proceeds as follows:
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To a solution of 1-chloro-4-iodobenzene (5.9 g, 25 mmol) in DMSO (100 mL), ethyl bromo(difluoro)acetate (5.0 g, 25 mmol) and copper powder (3.1 g, 49 mmol) are added .
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The mixture is heated at 80°C for approximately 20 hours to facilitate the coupling reaction .
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After completion, the reaction mixture is poured into a solution of dibasic potassium hydrogen phosphate trihydrate in water with vigorous stirring .
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The product is extracted with ether, washed with brine, dried over sodium sulfate, and concentrated to yield the desired compound .
This method typically provides a yield of approximately 46% of the target compound as a colorless oil .
Grignard Reaction Approach
Another effective synthetic route involves the use of Grignard reagents, specifically 4-chlorophenylmagnesium bromide, which reacts with diethyloxalate followed by fluorination:
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To a solution of diethyloxalate (2.94 g, 20.1 mmol) in anhydrous tetrahydrofuran (3 ml), 4-chlorophenylmagnesium bromide (30 ml of 0.33M solution in diethyl ether and tetrahydrofuran) is added dropwise over a one-hour period at -10°C .
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After stirring for an additional 30 minutes at -10°C, the reaction is quenched with 5% HCl .
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The organic layer is separated, washed with saturated NH₄Cl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ .
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The crude product is then treated with diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups .
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Purification by flash column chromatography yields pure ethyl 4-chlorophenyl-2,2-difluoroacetate .
Esterification of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid
A more direct approach involves the esterification of the corresponding carboxylic acid:
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2-(4-Chlorophenyl)-2,2-difluoroacetic acid is combined with ethanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid.
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The reaction mixture is heated under reflux conditions to facilitate the esterification process.
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After completion, the product is isolated through extraction and purification steps to yield the desired ester.
This method is particularly relevant for industrial applications due to its straightforward approach and potential for scalability.
Reduction of Ester with Sodium Borohydride
A high-yielding method involves the reduction of previously synthesized ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate:
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To a stirred solution of ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (6.7 g, 29 mmol) in ethanol (10 mL), sodium borohydride (1.55 g, 41 mmol) is added at room temperature .
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The suspension gradually transforms into a clear solution during the reaction process .
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After stirring for 30 minutes at room temperature, the reaction is quenched with aqueous 1N HCl under ice-water bath cooling .
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The mixture is extracted with ethyl acetate, and the organic phases are washed with brine, dried over Na₂SO₄, and concentrated to afford the product in approximately 95% yield .
Reaction Conditions and Yield Comparison
The synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can be achieved through various methods, each with specific reaction conditions and yields. Understanding these differences is crucial for selecting the most appropriate synthetic approach based on available resources, desired scale, and specific requirements of the target application.
Table 2: Comparison of Synthetic Methods for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
The data indicates that the sodium borohydride reduction method provides the highest yield (95%) among the reported methods, though it should be noted this approach begins with the target compound and produces a derivative. For direct synthesis of the target compound, the copper-catalyzed coupling reaction offers a respectable yield of 46% under optimized conditions.
Industrial Production Methods
In industrial settings, the production of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is optimized for efficiency, scalability, and cost-effectiveness. Several approaches have been developed to enhance the commercial viability of producing this compound at larger scales.
Continuous flow processes represent a significant advancement in the industrial synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. These processes offer several advantages over traditional batch reactions, including improved heat transfer, enhanced mixing efficiency, and better control of reaction parameters. The continuous nature of these processes also allows for more consistent product quality and reduced waste generation.
Advanced catalysts play a crucial role in optimizing industrial production methods. By employing specialized catalysts, reaction efficiency can be significantly improved, leading to higher yields and reduced formation of unwanted byproducts. Additionally, optimized reaction conditions, such as precise temperature control and solvent selection, further enhance the scalability and economic viability of the synthesis.
The development of these industrial production methods represents an important bridge between laboratory-scale synthesis and commercial manufacturing of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, ensuring its availability for various applications in pharmaceutical research and agrochemical development.
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